molecular formula C15H24N2O2 B258828 Cambridge id 7019522

Cambridge id 7019522

Cat. No. B258828
M. Wt: 264.36 g/mol
InChI Key: KOZMEYMGOKZJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 7019522 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called PIM kinase, which is involved in various cellular processes, including cell growth, differentiation, and survival.

Mechanism of Action

Cambridge id 7019522 binds to the ATP-binding site of PIM kinase, preventing its activation and downstream signaling. PIM kinase is involved in various cellular processes, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Inhibition of PIM kinase by Cambridge id 7019522 leads to the suppression of these processes, resulting in the inhibition of cancer cell growth and the modulation of the immune response.
Biochemical and Physiological Effects:
Cambridge id 7019522 has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, it has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Cambridge id 7019522 has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cambridge id 7019522 in lab experiments is its specificity towards PIM kinase, making it a valuable tool for studying its role in various cellular processes. However, one of the limitations of using Cambridge id 7019522 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Cambridge id 7019522. One of the potential applications is in the treatment of autoimmune disorders, where its ability to modulate the immune response can be beneficial. Additionally, the combination of Cambridge id 7019522 with other cancer therapies, such as chemotherapy and radiation therapy, can enhance their efficacy and reduce their side effects. Further studies are also needed to optimize the synthesis of Cambridge id 7019522 and improve its solubility and bioavailability.
Conclusion:
Cambridge id 7019522 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer and autoimmune disorders. Its specificity towards PIM kinase makes it a valuable tool for studying its role in various cellular processes. Further studies are needed to optimize its synthesis and improve its solubility and bioavailability, as well as explore its potential applications in combination with other cancer therapies.

Synthesis Methods

The synthesis of Cambridge id 7019522 involves several steps, starting from commercially available starting materials. The first step involves the protection of a hydroxyl group in a benzene ring using a protecting group, such as tert-butyldimethylsilyl chloride. The protected benzene ring is then reacted with an amino acid derivative to form a dipeptide intermediate. The dipeptide intermediate is then deprotected, followed by cyclization to form the final product, Cambridge id 7019522.

Scientific Research Applications

Cambridge id 7019522 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PIM kinase is overexpressed in many cancer types, and its inhibition by Cambridge id 7019522 has shown promising results in preclinical studies. In addition, Cambridge id 7019522 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.

properties

Product Name

Cambridge id 7019522

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]piperazine

InChI

InChI=1S/C15H24N2O2/c1-2-18-14-6-3-4-7-15(14)19-13-5-10-17-11-8-16-9-12-17/h3-4,6-7,16H,2,5,8-13H2,1H3

InChI Key

KOZMEYMGOKZJCW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCCN2CCNCC2

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCNCC2

Origin of Product

United States

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